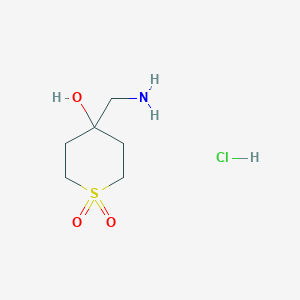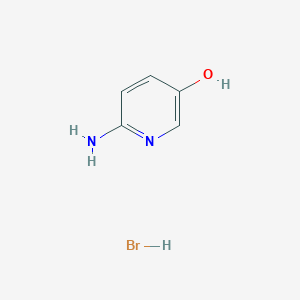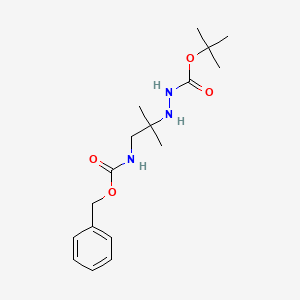
4-(Aminomethyl)tetrahydro-1-thiapyran-4-ol-1,1-dioxide hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)tetrahydro-1-thiapyran-4-ol-1,1-dioxide hcl (4-AMT-D) is an organic molecule that has been studied for its potential to be used in various scientific research applications. It is a derivative of tetrahydropyran and has a wide range of properties that make it an attractive option for researchers. 4-AMT-D has been studied for its ability to act as an enzyme inhibitor, a potentiator of neurotransmitter release, and a modulator of various cellular processes.
Aplicaciones Científicas De Investigación
Synthesis and Reactions
- Synthesis and Reactions of Isoquinoline Derivatives : Research demonstrates that compounds related to 4-(Aminomethyl)tetrahydro-1-thiapyran-4-ol-1,1-dioxide HCl are used in the synthesis of isoquinoline derivatives, indicating its utility in organic synthesis (El-Khawaga, El-Naggar, Hassan, & El-Dean, 1989).
Mannich Reaction Applications
- Mannich Reaction in Thiopyran-4-ones : The compound has been involved in the Mannich reaction, especially in the formation of dialkyltetrahydro-4H-thiopyran-4-ones, demonstrating its relevance in complex chemical reactions (Baeva, Biktasheva, Fatykhov, & Lyapina, 2015).
Polythiolcarbamate Degradation
- Degradation Study of Polythiolcarbamate : A study on the thermal degradation of polythiolcarbamate, where 4-(Aminomethyl)tetrahydro-1-thiapyran-4-ol-1,1-dioxide HCl is likely a product, sheds light on its potential application in understanding polymer degradation processes (Dyer & Osborne, 1960).
Molecular Orbital Theory Application
- Molecular Orbital Theory and DFT Study : The structural and energy aspects of compounds similar to 4-(Aminomethyl)tetrahydro-1-thiapyran-4-ol-1,1-dioxide HCl have been studied using molecular orbital theory and density functional theory (DFT), indicating its importance in computational chemistry (Freeman, Gomarooni, & Hehre, 2002).
Solid-State Molecular Structure Analysis
- X-Ray Diffraction Studies : The compound and its analogs have been analyzed using X-ray diffraction to understand their molecular structure in the solid state, highlighting its role in crystallography and material science (Foces-Foces, Cano, Claramunt, Fruchier, & Elguero, 2010).
Heterocyclization Applications
- Microwave-Assisted and Ultrasonic-Assisted Heterocyclization : The compound's analogs have been used in microwave-assisted and ultrasonic-assisted heterocyclization, showing its utility in advanced synthetic chemistry techniques (Gladkov, Desenko, Konovalova, Groth, Shishkin, Vashchenko, & Chebanov, 2013).
Propiedades
IUPAC Name |
4-(aminomethyl)-1,1-dioxothian-4-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S.ClH/c7-5-6(8)1-3-11(9,10)4-2-6;/h8H,1-5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVQSDOSYBGNPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)tetrahydro-1-thiapyran-4-ol-1,1-dioxide hcl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1375332.png)

![4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375335.png)



![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B1375342.png)



![6-Bromo-2-chloroimidazo[1,2-A]pyridine](/img/structure/B1375350.png)


